5-Fluoro-2-(trifluoromethyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(trifluoromethyl)nicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a fluorine atom at the 5-position and a trifluoromethyl group at the 2-position of the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the acylation of trifluoroacetyl chloride with vinyl ethyl ether, followed by cyclization and hydrolysis to yield the desired product . The reaction conditions include:
Acylation: Trifluoroacetyl chloride is reacted with vinyl ethyl ether in the presence of a catalyst at a temperature range of -10 to 30°C for 3 to 7 hours.
Cyclization: The intermediate product undergoes cyclization to form the pyridine ring.
Hydrolysis: The final step involves hydrolysis to obtain 5-Fluoro-2-(trifluoromethyl)nicotinic acid.
Industrial Production Methods
For industrial-scale production, the process is optimized for high yield and purity. The raw materials used are relatively inexpensive and readily available, making the method suitable for large-scale synthesis . The steps include:
Mixing: A polar organic solvent and an alkaline substance are mixed and cooled to the condensation reaction temperature.
Reaction: The mixture is then reacted with 1,1-trifluoro-4-amino-3-buten-2-one and 3-methoxy methyl acrylate to obtain the reaction solution.
Purification: The product is purified through crystallization or other suitable methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Fluoro-2-(trifluoromethyl)nicotinic acid has a wide range of applications in scientific research:
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity for certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects . The compound’s unique structure allows it to interact with various biological pathways, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)nicotinic acid
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)nicotinic acid
Uniqueness
5-Fluoro-2-(trifluoromethyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H3F4NO2 |
---|---|
Molecular Weight |
209.10 g/mol |
IUPAC Name |
5-fluoro-2-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3F4NO2/c8-3-1-4(6(13)14)5(12-2-3)7(9,10)11/h1-2H,(H,13,14) |
InChI Key |
UVAQJZPGOCLETG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.